2-(4-Morpholinyl)benzothiazole

Vue d'ensemble

Description

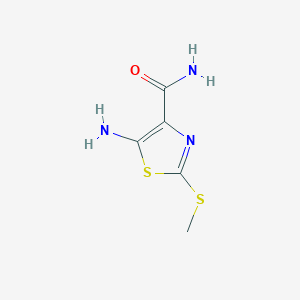

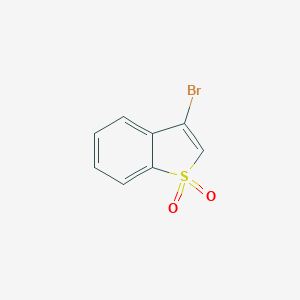

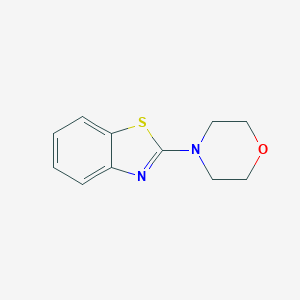

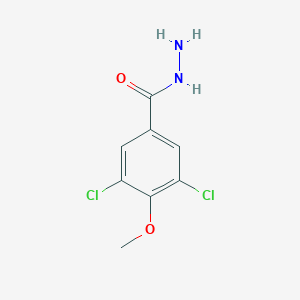

2-(4-Morpholinyl)benzothiazole is a member of benzothiazoles . It has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . It exists in automobile tire rubber as an impurity of a vulcanization accelerator .

Synthesis Analysis

The synthesis of 2-(4-Morpholinyl)benzothiazole and its derivatives has been a subject of research. Modern trends in synthesizing these compounds involve both conventional multistep processes and one-pot, atom economy procedures . These methods are often developed based on green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of 2-(4-Morpholinyl)benzothiazole includes a benzothiazole ring attached to a morpholine ring . The InChI string representation of the molecule is InChI=1S/C11H12N2OS/c1-2-4-10-9 (3-1)12-11 (15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 .

Physical And Chemical Properties Analysis

2-(4-Morpholinyl)benzothiazole has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has one rotatable bond .

Applications De Recherche Scientifique

Traffic Tracer Assessment

2-(4-Morpholinyl)benzothiazole has been assessed as a traffic tracer in metropolitan cities of China. This application involves using the compound to trace and study traffic-related pollution and its impact on urban environments .

Biological Evaluation

Novel benzothiazole derivatives have been synthesized and evaluated for their biological activities. These compounds, including those related to 2-MORPHOLINOBENZOTHIAZOLE, have shown potential in impeding cell migration and inducing cell cycle arrest in certain cancer cell lines .

Antiviral Agent Development

Benzothiazoles, including 2-MORPHOLINOBENZOTHIAZOLE, have been studied as potential antiviral agents. Research has identified benzothiazole-containing compounds as candidates for novel anti-dengue drugs targeting dengue virus protease .

Synthetic Approaches in Green Chemistry

Recent advances in green chemistry involve the synthesis of benzothiazole compounds from environmentally friendly raw materials. This includes the condensation of 2-aminobenzenethiol with various reactants to produce benzothiazole derivatives .

Molecular Marker Evaluation

The compound has been evaluated as a potential molecular marker for urban environmental studies, helping to track and analyze various environmental factors .

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-Morpholinyldithio)benzothiazole, indicates that it may form combustible dust concentrations in air and can cause mechanical irritation of the eyes, skin, nose, and throat . It’s recommended to avoid breathing dust, wash hands thoroughly after handling, and not allow contaminated work clothing out of the workplace .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVJGRVEYHIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891505 | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4225-26-7 | |

| Record name | Benzothiazole, 2-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources and occurrences of 2-(4-Morpholinyl)benzothiazole in the environment?

A: 2-(4-Morpholinyl)benzothiazole is not naturally occurring and originates primarily from anthropogenic activities. It is present as an impurity in the production of rubber vulcanization accelerators used in automobile tires [, ]. Consequently, tire wear particles and road dust are significant sources of 24MoBT in urban environments [, , ]. Studies have detected 24MoBT in various environmental matrices, including road dust, runoff and river water particles, river sediments, and aerosols [, ].

Q2: How is 2-(4-Morpholinyl)benzothiazole used as a molecular marker for environmental pollution?

A: The presence and concentration of 24MoBT in environmental samples can be used to assess the impact of traffic-related pollution [, ]. Researchers have utilized 24MoBT alongside other markers like N-Cyclohexyl-2-benzothiazolamine (NCBA) to understand the transport and deposition of tire-derived contaminants in urban water systems and sediments [, , , ].

Q3: What are the limitations of using 2-(4-Morpholinyl)benzothiazole as a sole indicator of tire wear particles?

A: While 24MoBT is a valuable marker, it is not without limitations. Research indicates that 24MoBT can degrade relatively quickly upon exposure to sunlight, potentially affecting its reliability as a long-term marker in open environments []. Furthermore, other sources of 24MoBT, albeit minor, might exist, requiring careful consideration when interpreting its presence and concentration in environmental samples.

Q4: Are there alternative molecular markers to 2-(4-Morpholinyl)benzothiazole for assessing tire wear particle pollution?

A: N-Cyclohexyl-2-benzothiazolamine (NCBA) has emerged as another potential marker for tire-derived contaminants [, ]. Research suggests that NCBA might be more persistent in the environment compared to 24MoBT, particularly in sediments []. Utilizing a combination of markers like 24MoBT and NCBA can provide a more comprehensive understanding of tire wear particle pollution in the environment.

Q5: What analytical techniques are used to detect and quantify 2-(4-Morpholinyl)benzothiazole in environmental samples?

A: Gas chromatography coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD), is a common method for quantifying 24MoBT in environmental samples []. This method offers the sensitivity and selectivity required to determine 24MoBT at trace levels typically encountered in environmental matrices.

Q6: What research is being done on the potential toxicity of 2-(4-Morpholinyl)benzothiazole?

A: While primarily considered an environmental tracer, recent research has explored the potential neurotoxic effects of 24MoBT []. Studies using human neuroblastoma SH-SY5Y cells found that 24MoBT exhibited neurotoxic effects, highlighting the need for further investigation into its potential human health implications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)

![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)